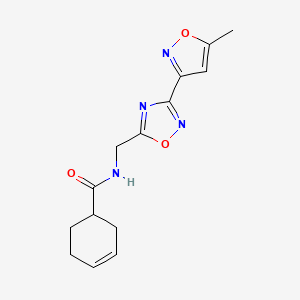

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-9-7-11(17-20-9)13-16-12(21-18-13)8-15-14(19)10-5-3-2-4-6-10/h2-3,7,10H,4-6,8H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFRXOWHGQYXSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3CCC=CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an isoxazole ring and an oxadiazole moiety. Its molecular formula is C15H14N4O3, with a molecular weight of 298.302 g/mol. The presence of these heterocycles is associated with diverse biological activities.

Biological Activities

-

Anticancer Properties :

- Compounds containing oxadiazole and isoxazole rings have been extensively studied for their anticancer activities. Research indicates that derivatives of oxadiazoles can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative with similar structural features demonstrated an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and breast cancer cells .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

The proposed mechanism of action for this compound involves:

- Binding Affinity : The unique structural features allow the compound to interact with various molecular targets through non-covalent interactions such as hydrogen bonding and π–π stacking.

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biochemical pathways, including those related to cancer proliferation and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to this compound:

Scientific Research Applications

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclohex-3-enecarboxamide exhibits a range of biological activities:

Antimicrobial Properties

Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. For instance:

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Gram-positive bacteria | 1 - 32 μg/mL |

| Gram-negative bacteria | 4 - 64 μg/mL |

| Fungal strains | 8 - 128 μg/mL |

This suggests that derivatives of this compound could be developed as potent antimicrobial agents.

Antitumor Activity

Research indicates that this compound may inhibit the proliferation of certain cancer cell lines. Mechanisms include:

- Enzyme Inhibition : Acting as an inhibitor for enzymes involved in cancer cell survival.

- Cell Cycle Arrest : Inducing cell cycle arrest in malignant cells.

- Apoptosis Induction : Triggering apoptotic pathways leading to programmed cell death in cancer cells.

Therapeutic Applications

Given its diverse biological activities, N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclohex-3-enecarboxamide holds promise in several therapeutic areas:

- Cancer Therapy : Potential development as a chemotherapeutic agent targeting specific molecular pathways involved in tumor growth.

- Antimicrobial Treatments : Development of new antibiotics or antifungal agents based on its structural properties.

- Neuroprotective Applications : The isoxazole ring may confer neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have investigated compounds related to N-((3-(5-methylisoxazol-3-y)-1,2,4-oxadiazol -5-y)methyl)cyclohex-3-enecarboxamide:

- A study demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an antibiotic agent.

- Another research article focused on its anticancer properties, showing promising results in inhibiting tumor growth in vitro.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide

This analog (CAS 688051-07-2) shares the 5-methylisoxazole core but lacks the oxadiazole and cyclohexene groups. Key comparisons include:

Key Insights :

- The absence of a phenolic -OH group (as in the analog) could mitigate metabolic conjugation pathways (e.g., glucuronidation), altering pharmacokinetics .

Thiazole-Containing Analogs

Compounds such as Thiazol-5-ylmethyl (2S,3S,5R)-3-hydroxy-5-[(S)-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamido]-1,6-diphenylhexan-2-ylcarbamate () feature thiazole rings instead of isoxazole.

| Parameter | Target Compound | Thiazole-Based Analogs |

|---|---|---|

| Heteroatoms | Oxygen (isoxazole) | Sulfur (thiazole) |

| Electronic Properties | Higher electronegativity | Polarizable sulfur atom |

| Bioactivity Implications | Potential for hydrogen bonding | Enhanced π-stacking or metal coordination |

Key Insights :

- Thiazole’s sulfur atom may improve metal-binding capacity (e.g., in metalloenzyme inhibitors) compared to isoxazole’s oxygen.

- Isoxazole’s electronegativity could favor stronger hydrogen-bond interactions with biological targets .

General Trends in Heterocyclic Compounds

- Oxadiazoles: Known for metabolic stability and bioavailability, often used as bioisosteres for carboxylic acids. The target compound’s oxadiazole may confer resistance to esterase-mediated degradation.

- Isoxazoles : Commonly employed in antimicrobial and anti-inflammatory agents. The 5-methyl substitution may sterically hinder enzymatic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.